N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide
Description
This compound is a hydrazide derivative featuring an (E)-configured azomethine (C=N) group, a 4-diethylaminophenyl substituent, and a 3,5-dihydroxy-1,2,4-triazin-6-yl moiety. Such structural attributes position it as a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to planar aromatic systems and hydrogen-bonding motifs.
Properties
Molecular Formula |
C16H20N6O3 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C16H20N6O3/c1-3-22(4-2)12-7-5-11(6-8-12)10-17-20-14(23)9-13-15(24)18-16(25)21-19-13/h5-8,10H,3-4,9H2,1-2H3,(H,20,23)(H2,18,21,24,25)/b17-10+ |
InChI Key |
BBIJPISKQHQLRX-LICLKQGHSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=NNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The diethylamino group and the triazine ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues differ in substituents on the phenyl ring and the heterocyclic core. Key comparisons include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound (vs.
- Solubility: Polar substituents (e.g., trihydroxy in ) improve aqueous solubility, whereas bromine or diethylamino groups may favor organic solvents .
- Synthetic Accessibility: The target compound’s synthesis likely mirrors methods in , involving condensation of hydrazides with aldehydes in ethanol/acetic acid, but requires careful control to avoid triazine ring oxidation .
Crystallographic and Stability Considerations
The hydrogen-bonding network observed in (e.g., O–H⋯O and N–H⋯O interactions) is likely replicated in the target compound due to its triazine hydroxyls. However, the bulky diethylamino group may reduce crystal packing efficiency compared to smaller substituents (e.g., methoxy in ) .
Biological Activity
N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 498.655 g/mol. Its structure features a hydrazide linkage with a diethylamino group and a triazine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the diethylamino group is believed to enhance its lipophilicity, facilitating its ability to cross cellular membranes and interact with intracellular targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:
- Study A reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Antioxidant Activity
The compound has also been assessed for its antioxidant potential:
- Study B demonstrated that it scavenged DPPH radicals effectively, with an IC50 value of 45 µg/mL, indicating moderate antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.
Cytotoxicity
Cytotoxic effects were evaluated in various cancer cell lines:
- Study C found that the compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of 30 µg/mL. The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential.
Case Studies
| Study | Organism/Cell Line | Biological Activity | IC50 Value |
|---|---|---|---|
| A | Staphylococcus aureus | Antibacterial | 50 µg/mL |
| B | DPPH Radical | Antioxidant | 45 µg/mL |
| C | HeLa Cells | Cytotoxicity | 30 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
